(2R)-2-(4-bromo-3-fluorophenyl)oxirane
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Overview
Description
(2R)-2-(4-bromo-3-fluorophenyl)oxirane is an organic compound that belongs to the class of epoxides Epoxides are characterized by a three-membered ring containing an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(4-bromo-3-fluorophenyl)oxirane typically involves the epoxidation of a suitable precursor. One common method is the reaction of (2R)-2-(4-bromo-3-fluorophenyl)ethene with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high selectivity and yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to optimize efficiency and scalability. Catalysts and optimized reaction conditions are employed to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(4-bromo-3-fluorophenyl)oxirane can undergo various chemical reactions, including:
Nucleophilic Substitution: The epoxide ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of different products.
Reduction: The compound can be reduced to form the corresponding diol.
Oxidation: Further oxidation can lead to the formation of more complex oxygenated products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, sodium methoxide, or primary amines in solvents such as ethanol or water.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Major Products Formed
Nucleophilic Substitution: Formation of β-substituted alcohols or amines.
Reduction: Formation of the corresponding diol.
Oxidation: Formation of vicinal diols or further oxidized products.
Scientific Research Applications
Chemistry
(2R)-2-(4-bromo-3-fluorophenyl)oxirane is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme-catalyzed epoxide ring-opening reactions, which are important in various metabolic pathways.
Medicine
Industry
In the industrial sector, this compound can be used in the production of polymers, resins, and other materials with specialized properties.
Mechanism of Action
The mechanism by which (2R)-2-(4-bromo-3-fluorophenyl)oxirane exerts its effects typically involves the opening of the epoxide ring. This ring-opening can occur through nucleophilic attack, leading to the formation of various products depending on the nature of the nucleophile. The molecular targets and pathways involved are specific to the context in which the compound is used, such as enzyme inhibition or receptor binding in biological systems.
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-(4-chlorophenyl)oxirane
- (2R)-2-(4-fluorophenyl)oxirane
- (2R)-2-(4-bromophenyl)oxirane
Uniqueness
(2R)-2-(4-bromo-3-fluorophenyl)oxirane is unique due to the presence of both bromine and fluorine substituents on the phenyl ring. This combination of substituents can influence the compound’s reactivity, stability, and interactions with other molecules, making it distinct from other similar epoxides.
Properties
Molecular Formula |
C8H6BrFO |
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Molecular Weight |
217.03 g/mol |
IUPAC Name |
(2R)-2-(4-bromo-3-fluorophenyl)oxirane |
InChI |
InChI=1S/C8H6BrFO/c9-6-2-1-5(3-7(6)10)8-4-11-8/h1-3,8H,4H2/t8-/m0/s1 |
InChI Key |
FNKONCIASNDEKU-QMMMGPOBSA-N |
Isomeric SMILES |
C1[C@H](O1)C2=CC(=C(C=C2)Br)F |
Canonical SMILES |
C1C(O1)C2=CC(=C(C=C2)Br)F |
Origin of Product |
United States |
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